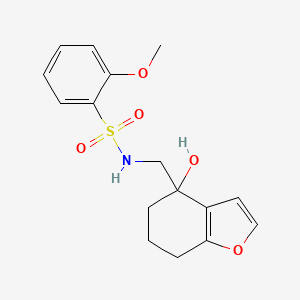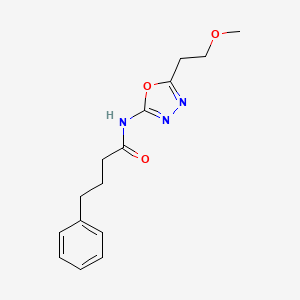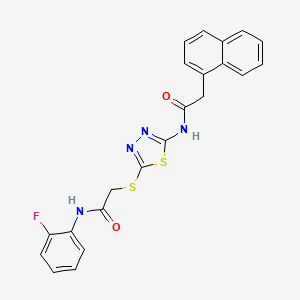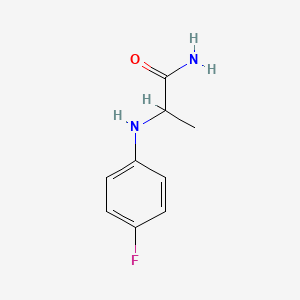
N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a compound that belongs to a class of organic molecules featuring a thiadiazole ring, a mercapto group, and a benzamide moiety with a trifluoromethyl substituent. Thiadiazole and benzamide structures are known for their biological activities, which makes derivatives of these compounds interesting for pharmaceutical research and development.
Synthesis Analysis
The synthesis of related compounds has been reported using microwave-assisted methods, which provide a rapid and efficient route to obtain the desired products. For instance, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized under solvent-free conditions using microwave irradiation . Although the specific compound is not mentioned, the general approach to synthesizing thiadiazole-benzamide derivatives could be similar, involving the coupling of appropriate pharmacophores under controlled conditions.
Molecular Structure Analysis
The molecular structure of thiadiazole-benzamide derivatives is characterized by the presence of a thiadiazole ring and a benzamide group. The structure is confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry . The presence of a mercapto group and a trifluoromethyl group in the compound of interest would likely influence its molecular conformation and potential for interactions with biological targets.
Chemical Reactions Analysis
While the specific chemical reactions of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide are not detailed in the provided papers, related compounds exhibit reactivity typical of thiadiazoles and benzamides. For example, thiazole derivatives can undergo reactions with various nucleophiles and electrophiles, potentially leading to a range of products with different biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole-benzamide derivatives are influenced by their functional groups. The mercapto group is known for its nucleophilicity and ability to form hydrogen bonds, while the trifluoromethyl group is electron-withdrawing and hydrophobic. These properties would affect the solubility, stability, and overall reactivity of the compound. Additionally, the gelation behavior of some N-(thiazol-2-yl)benzamide derivatives has been studied, highlighting the role of non-covalent interactions such as hydrogen bonding and π-π interactions in their supramolecular assembly .
Scientific Research Applications
Ion Sensing Applications
Studies have demonstrated the use of mercapto thiadiazole compounds, related to N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide, in the development of carbon paste electrodes for potentiometric sensing. These compounds, when self-assembled on gold nanoparticles and incorporated within carbon paste electrodes, show high selectivity for copper ions. This selectivity is attributed to the sulfur and nitrogen atoms in their structure, which act as effective coordination sites for copper ions, highlighting their potential in environmental monitoring and analytical chemistry (Mashhadizadeh et al., 2010).
Synthesis and Structural Studies
Research on mercapto functionalized 1,3,4-thiadiazoles has provided insights into the synthesis and crystal structures of these compounds. Such studies offer foundational knowledge for the development of novel compounds with enhanced properties, including improved stability and specificity for various applications. The analysis of N–H⋯S hydrogen bonding in these structures contributes to understanding their molecular interactions and potential applications in materials science and drug design (Hipler et al., 2003).
Biological Evaluation
Several studies have been conducted on the synthesis of new compounds based on mercapto thiadiazole frameworks, including N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide, for evaluating their biological activities. These compounds have been tested for their potential anticancer, antibacterial, and antifungal properties. For example, compounds derived from 2-amino-5-mercapto-1,3,4-thiadiazole have shown activity as cytotoxic agents against different cancer cell lines, indicating their potential in medicinal chemistry and drug development (Saad et al., 2011).
Anticancer and Antimicrobial Activity
Further research into derivatives of indole, benzotriazole, and thioacetyl chloride based on the mercapto thiadiazole framework has explored their antifungal and antibacterial properties. These studies contribute to the discovery of new therapeutic agents, highlighting the versatility and potential of mercapto thiadiazole compounds in addressing various biological targets (Ibrahim et al., 2021).
properties
IUPAC Name |
N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3OS2/c11-10(12,13)6-4-2-1-3-5(6)7(17)14-8-15-16-9(18)19-8/h1-4H,(H,16,18)(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJYOKGYBLEOHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NNC(=S)S2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-dichloro-6-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B3009553.png)


![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B3009556.png)






![3-(2-Ethoxyphenyl)-N-[(E)-3-methylsulfonylprop-2-enyl]-1H-pyrazole-5-carboxamide](/img/structure/B3009568.png)
![2-Chloro-1-[4-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazin-1-yl]propan-1-one](/img/structure/B3009570.png)